molecular formula C8H6N2O7 B082224 3,5-Dinitro-4-hydroxyphenylacetic acid CAS No. 10463-37-3

3,5-Dinitro-4-hydroxyphenylacetic acid

Cat. No. B082224
CAS RN: 10463-37-3
M. Wt: 242.14 g/mol
InChI Key: MLVYQQLUGFSXQH-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-hydroxyphenylacetic acid is a member of the class of phenylacetic acids. It is phenylacetic acid in which the phenyl group is substituted by nitro, hydroxy, and nitro groups at positions 3, 4, and 5 respectively .


Molecular Structure Analysis

The molecular formula of 3,5-Dinitro-4-hydroxyphenylacetic acid is C8H6N2O7. It has an average mass of 242.142 Da and a monoisotopic mass of 242.017502 Da .

Scientific Research Applications

  • Metabolite Studies and Thyroid Hormone Analogues : The acetic acid analogues of thyroid hormones, such as thyroxine and triiodothyronine, have been synthesized for investigating their roles in metabolism and potential therapeutic applications. 3,5-Dinitro-4-hydroxyphenylacetic acid is involved in these synthesis processes (Wilkinson, 1956).

  • Enzymatic Studies in Microbial Degradation : Research on enzymes like 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida has provided insights into microbial degradation pathways of aromatic compounds. These studies are crucial for understanding the metabolic functions and potential biotechnological applications (Raju, Kamath, & Vaidyanathan, 1988).

  • Polymer Synthesis and Biosensor Development : The compound has been used as a monomer in the synthesis of polymeric films by electropolymerization, which are then used as supports for the immobilization of biomolecules in electrochemical biosensors (Ferreira et al., 2012).

  • Antimicrobial and Anti-Proliferative Potential : Derivatives of 3,5-Dinitro-4-methoxyamino-benzoic acid have been studied for their antimicrobial and anti-proliferative activities, indicating potential applications in pharmaceutical research (Zarafu, 2020).

  • Analytical Chemistry and Material Science : The compound has been used in studies for the development of imprinted sorbents, which are crucial in analytical methods for detecting nitroxidative stress products. Such applications are significant in both environmental and health-related research (Janczura et al., 2021).

Safety And Hazards

3,5-Dinitro-4-hydroxyphenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2-(4-hydroxy-3,5-dinitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c11-7(12)3-4-1-5(9(14)15)8(13)6(2-4)10(16)17/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVYQQLUGFSXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146620
Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitro-4-hydroxyphenylacetic acid

CAS RN

10463-37-3
Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Record name 10463-37-3
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Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Record name 10463-37-3
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Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Cheers, J Miller - The Journal of Experimental Medicine, 1972 - rupress.org
Mice primed to horse erythrocytes (HRBC) produced greatly enhanced 3,5-dinitro,4-hydroxyphenylacetic (NNP)-specific indirect plaque-forming cell (7S PFC) responses when given …
Number of citations: 38 rupress.org
C Cheers - International Archives of Allergy and Immunology, 1973 - karger.com
(CBA × C57B1)F 1 mice were primed to the hapten NNP on either of the non-cross-reacting carriers fowl γ-globulin (Fγ G) or ovalbumin (OV) and 4 weeks later were given 50 × 10 6 …
Number of citations: 2 karger.com
C Cheers, JCS Breitner, M Little, J Miller - Nature New Biology, 1971 - nature.com
THE mechanism, known as the carrier effect, whereby immunity to one or more determinant groups enhances the response to other determinants on the same multivalent antigen, was …
Number of citations: 52 www.nature.com
A Kalir, S Szara - Journal of Medicinal Chemistry, 1963 - ACS Publications
The synthesis of several fluorinated tryptamine derivatives in which the fluorine atom occupies the 5-or re-position is reported. The 5-fluoro and unsubstituted tryptamines are more …
Number of citations: 38 pubs.acs.org
A Guleria, MC Rath, S Adhikari - Materials Chemistry and Physics, 2024 - Elsevier
Herein, we wish to report highly selective sensing of picric acid (PA), one of the primary explosive ingredients as well as a well-known environmental hazard in 100 % water medium. …
Number of citations: 0 www.sciencedirect.com

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